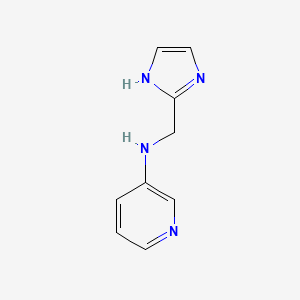
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is an organic compound with the molecular formula C12H16BrNO It is a derivative of aniline, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a cyclopropylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 4-position.
Methoxylation: The brominated aniline is then subjected to methoxylation to introduce a methoxy group at the 3-position.
Alkylation: Finally, the methoxylated and brominated aniline is alkylated with 1-cyclopropylethyl bromide to attach the cyclopropylethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups, along with the cyclopropylethyl moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(1-cyclopropylethyl)-3-methylaniline
- 4-Bromo-N-(1-cyclopropylethyl)-N-methyl-2-[(propylamino)methyl]aniline
- 4-Bromo-N-[(1S)-1-cyclopropylethyl]aniline
Uniqueness
4-Bromo-N-(1-cyclopropylethyl)-3-methoxyaniline is unique due to the presence of both a methoxy group and a cyclopropylethyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
4-bromo-N-(1-cyclopropylethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H16BrNO/c1-8(9-3-4-9)14-10-5-6-11(13)12(7-10)15-2/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
VJUZOSQJQZMQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13286090.png)
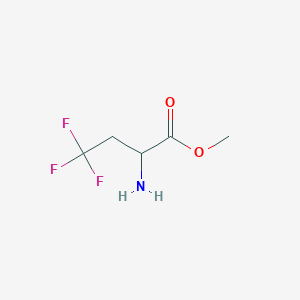
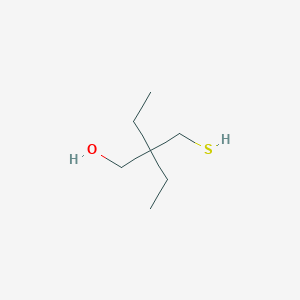
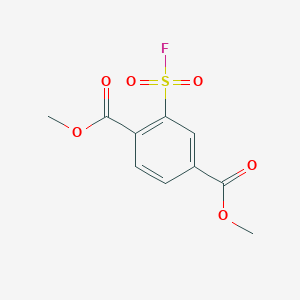
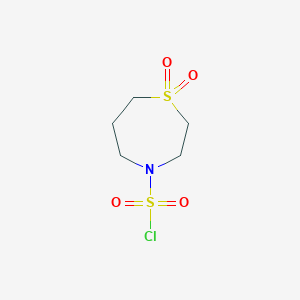
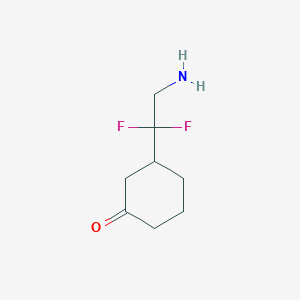


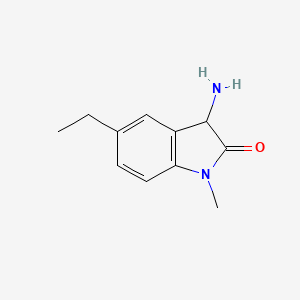

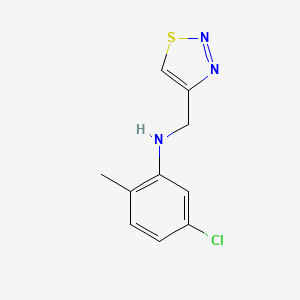
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
